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Compound of Interest

Compound Name: Triphenylsulfonium nonaflate

Cat. No.: B114817

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
triphenylsulfonium nonaflate (TPS-Nf) as a photoacid generator (PAG) in photolithography.

Frequently Asked Questions (FAQSs)

Q1: What is triphenylsulfonium nonaflate (TPS-Nf) and what is its primary role in
photolithography?

Triphenylsulfonium nonaflate is an onium salt that functions as a photoacid generator (PAG).
Its main role in chemically amplified resists (CARS) is to generate a strong acid,
nonafluorobutanesulfonic acid, upon exposure to deep-UV (DUV) or extreme-UV (EUV)
radiation.[1] This photogenerated acid then acts as a catalyst during the post-exposure bake
(PEB) step to induce a solubility change in the surrounding polymer matrix, enabling the
formation of high-resolution patterns.[1]

Q2: How does the nonaflate anion in TPS-Nf help control acid diffusion?

The bulky nature of the nonaflate anion (CaF9SOs3~) provides a physical impediment to the
movement of the photogenerated acid through the polymer matrix of the photoresist.[1] This
steric hindrance helps to localize the acid in the exposed regions, minimizing its migration into
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unexposed areas. Controlled diffusion is critical for achieving high-resolution patterns with well-
defined features and minimal line-edge roughness.[1]

Q3: What is the impact of Post-Exposure Bake (PEB) temperature and time when using TPS-
Nf?

The PEB step is crucial for chemically amplified resists as it drives the acid-catalyzed
deprotection reaction.[2][3] The temperature and duration of the PEB directly influence the
diffusion length of the photogenerated acid. Higher temperatures or longer bake times can lead
to increased acid diffusion, which may cause a loss of resolution and blurring of the patterned
features.[3] Conversely, insufficient PEB may result in incomplete deprotection and
development issues.[4] Optimal PEB conditions are a trade-off between reaction rate and
diffusion control and are specific to the resist formulation.[5]

Q4: What are the common byproducts of TPS-Nf exposure and should | be concerned about
them?

During DUV or EUV exposure, the photochemical breakdown of TPS-Nf can lead to the
generation of volatile byproducts, a phenomenon known as outgassing. For triphenylsulfonium-
based PAGs, a significant outgassing byproduct is benzene.[1] While outgassing is a general
concern in vacuum environments like EUV lithography tools, the primary focus for process
control is on the diffusion of the intended photoacid.

Troubleshooting Guides

Issue 1: Poor Resolution and Line-Edge Roughness
(LER)

Q: My feature resolution is poor, and I'm observing significant line-edge roughness. How can |

address this with my TPS-Nf based resist?

A: Poor resolution and high LER are often linked to excessive acid diffusion. Here are several
factors to investigate:

o Post-Exposure Bake (PEB) Conditions: This is the most critical parameter for controlling acid
diffusion.
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o Reduce PEB Temperature: A lower temperature will decrease the diffusion coefficient of
the acid.

o Shorten PEB Time: Less time at an elevated temperature limits the distance the acid can
travel.

o Optimization is Key: The goal is to find a balance where the deprotection reaction
proceeds sufficiently without excessive diffusion. This often requires experimentation.[3]

e PAG Concentration:

o Lower TPS-Nf Loading: While counterintuitive, a very high PAG concentration can
sometimes lead to increased LER due to stochastic effects in acid generation. Experiment

with slightly lower concentrations.
e Resist Film Thickness:

o Thinner Resist Films: Thinner flms can sometimes mitigate the effects of acid diffusion
through the bulk of the material.

e Substrate Contamination:

o Surface Treatment: Ensure the substrate is properly cleaned and prepared. Basic
contaminants on the substrate can neutralize the photoacid at the interface, affecting the

final pattern.

Issue 2: Incomplete or "T-topped" Resist Profiles

Q: After development, my resist profiles are "T-topped" (wider at the top than at the bottom) or
show incomplete clearing. What could be the cause?

A: This issue often points to problems with the deprotection reaction, particularly at the surface

of the resist.
o Atmospheric Contamination:

o Amine Contamination: Basic airborne contaminants, such as amines, can neutralize the
photogenerated acid at the resist-air interface. This is a common issue with chemically
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amplified resists.[6] Using a protective top-coat or installing amine filters in your
processing environment can help.

e PEB Parameters:

o Insufficient PEB: The PEB temperature may be too low or the time too short, leading to
incomplete deprotection throughout the resist film.[4]

o Developer Issues:

o Developer Concentration and Temperature: Ensure your developer concentration and
temperature are within the recommended specifications for your resist.

Issue 3: Low Photosensitivity

Q: I need to use a very high exposure dose to pattern my resist. How can | improve the
sensitivity?

A: Low sensitivity in a chemically amplified resist means that the acid-catalyzed reaction is not
proceeding efficiently.

e Increase PEB Temperature or Time: Carefully increasing the PEB temperature or duration
can increase the catalytic chain length, meaning each photoacid molecule catalyzes more
deprotection reactions, thus increasing sensitivity.[7] Be aware of the trade-off with increased
acid diffusion and potential loss of resolution.[3]

e PAG Loading:

o Optimize TPS-Nf Concentration: While a higher PAG loading generally increases the initial
acid concentration, there is an optimal range. Too high a concentration can lead to
undesirable side effects.

¢ Resist Formulation:

o Polymer Properties: The activation energy of the deprotection reaction is a property of the
polymer in the resist. If process optimization is insufficient, a different resist formulation
may be necessary.
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Data Presentation

Table 1: Influence of PEB Temperature on Critical Dimension (CD)

. Nominal PEB PEB Temperature CD Sensitivity (nm/
Photoresist .
Temperature (°C) Variation (°C) °C)
Rohm and Haas MET-
120 5 ~0.3
1K
Rohm and Haas EUV- N N
Not Specified Not Specified <2

2D

Data adapted from studies on EUV photoresists.[2] The specific values can vary significantly

based on the full resist formulation.

Table 2: Impact of Anion Size on Acid Diffusion

Photoacid . . . . Resulting Acid
Anion Relative Anion Size . .
Generator Diffusion Length

Triphenylsulfonium
Nonaflate (CaFeSOs~)  Larger Shorter[1]
Nonaflate

Triphenylsulfonium

] Triflate (CFsS03™) Smaller Longer
Triflate

Experimental Protocols
Protocol 1: Characterizing Deprotection Kinetics with
FTIR Spectroscopy

This protocol allows for the in-situ monitoring of the extent of the deprotection reaction during
the PEB process.[8][9][10]

1. Sample Preparation: a. Spin-coat the photoresist containing TPS-Nf onto an infrared-
transparent substrate (e.g., a double-side polished silicon wafer). b. Perform a post-apply bake
(PAB) to remove residual solvent.[11]
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2. FTIR Measurement Setup: a. Place the sample in a temperature-controlled stage within the
FTIR spectrometer. b. Set the spectrometer to collect spectra over the desired wavenumber
range (e.g., to monitor the disappearance of a protecting group's characteristic absorption
band).

3. Exposure: a. Expose the resist film to a uniform dose of UV radiation (e.g., 248 nm or 193
nm) to generate the photoacid.

4. In-Situ PEB and Data Collection: a. Rapidly heat the sample to the desired PEB
temperature. b. Begin collecting FTIR spectra at regular time intervals throughout the PEB
process.

5. Data Analysis: a. Integrate the area of the characteristic absorption peak of the protecting
group in each spectrum. b. Plot the normalized peak area as a function of PEB time to obtain
the deprotection kinetics curve. c. Repeat at different PEB temperatures to determine the
activation energy of the deprotection reaction.

Protocol 2: Measuring Acid Diffusion Length using a
Bilayer Method

This method provides a quantitative measure of the photoacid diffusion length.[10][12]

1. Film Preparation: a. Bottom Layer: Spin-coat a resist polymer (without PAG) onto a silicon
wafer and perform a PAB. This is the "receiving layer". b. Top Layer: On a separate substrate,
spin-coat a similar polymer that is heavily loaded with TPS-Nf and perform a PAB. This is the
"acid feeder layer".

2. Bilayer Assembly: a. Carefully transfer the top layer onto the bottom layer using a soft-
contact film transfer technique to create a bilayer stack with a sharp interface.[10]

3. Exposure and PEB: a. Expose the bilayer sample to a flood UV dose sufficient to activate all
the PAG in the top layer. b. Perform a PEB at a specific temperature for a set amount of time.
The acid from the top layer will diffuse into the bottom layer, causing deprotection.

4. Development and Measurement: a. Develop the sample using an appropriate developer
(e.g., TMAH solution). The deprotected portion of the bottom layer will be removed. b. Measure
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the thickness of the remaining bottom layer using techniques like ellipsometry or atomic force
microscopy.

5. Analysis: a. The depth of the removed material in the bottom layer corresponds to the acid
diffusion front. This depth can be correlated to the acid diffusion length. b. Repeat for different
PEB times and temperatures to characterize the diffusion behavior.
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Caption: Chemical amplification pathway in a TPS-Nf based photoresist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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